N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives.
Mechanism of Action
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole Similar compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that similar compounds interact with their targets, leading to their antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial properties, suggesting they may affect pathways related to microbial growth and survival .
Result of Action
Similar compounds have been found to exhibit antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives suggest that these compounds may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar thiazole derivatives have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Chemical Reactions Analysis
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The thiazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
Biology: The compound has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for drug discovery and development
Comparison with Similar Compounds
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can be compared with other thiazole derivatives, such as:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of a nitro group, which may result in different biological activities.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFATRAZKWUPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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